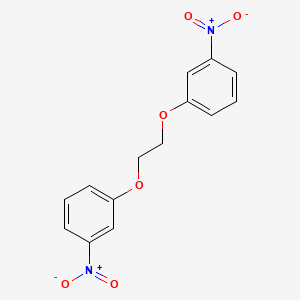

![molecular formula C8H12OS2 B3064991 1,4-Dithiaspiro[4.5]decan-6-one CAS No. 27694-08-2](/img/structure/B3064991.png)

1,4-Dithiaspiro[4.5]decan-6-one

Übersicht

Beschreibung

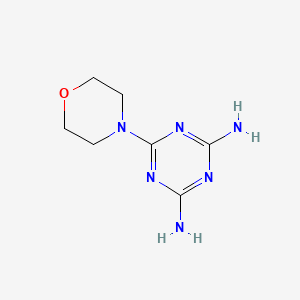

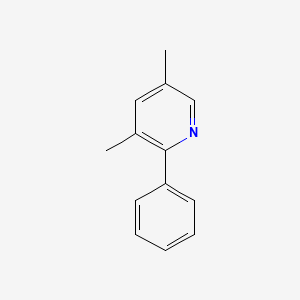

1,4-Dithiaspiro[4.5]decan-6-one is a unique sulfur-containing compound . It has a molecular formula of C8H12OS2 and a molecular weight of 188.3 g/mol.

Synthesis Analysis

The synthesis of 1,4-Dithiaspiro[4.5]decan-6-one involves microbial reductions . The process uses new strains of yeast (Saccharomyces cerevisiae, JCM 1819 and JCM 2214) to reduce the prochiral ketones with high enantiofacial selectivity . The product alcohols have the S configuration .Molecular Structure Analysis

The molecular structure of 1,4-Dithiaspiro[4.5]decan-6-one consists of 8 carbon atoms, 12 hydrogen atoms, and 2 sulfur atoms . The average mass is 174.327 Da and the monoisotopic mass is 174.053696 Da .Chemical Reactions Analysis

The chemical reactions involving 1,4-Dithiaspiro[4.5]decan-6-one are primarily reductions . These reductions occur with high enantiofacial selectivity on the preparative scale (up to 99% ee) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

1,4-Dithiaspiro[4.5]decan-6-one and its derivatives exhibit significant importance in the field of organic synthesis and chemical applications. For instance, 1,4-Dioxaspiro[4.5]decan-8-one, a closely related compound, is a useful bifunctional synthetic intermediate widely used in synthesizing pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006). Another study highlights the substrate- and stereoselectivity of microbial reductions of 1,4-dithiaspiro[4.5]decanones, which are key in producing specific enantiomers for chemical applications (T. Takemura, Y. Hosoya, N. Mōri, 1990).

Pharmaceutical and Biomedical Applications

1,4-Dithiaspiro[4.5]decan-6-one derivatives have been investigated for their potential in pharmaceutical and biomedical research. For example, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to 1,4-dithiaspiro[4.5]decan-6-one, were studied for their antihypertensive activity (J. Caroon et al., 1981). Another research effort demonstrated the enhanced reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction with imines, showcasing its potential utility in synthetic organic chemistry (A. Rashevskii et al., 2020).

Antimicrobial Activity

The antimicrobial properties of 1,4-dithiaspiro[4.5]decan-6-one derivatives have been a subject of interest in several studies. For example, a study focused on the synthesis and antimicrobial activities of spiro thiazolinone heterocyclic compounds, including 1-thia-4-azaspiro[4.5]decan-3-one derivatives (P. N. Patel, Y. Patel, 2015). Additionally, research on 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives revealed their potential as antiviral agents, specifically against human coronavirus (Çağla Begüm Apaydın et al., 2019).

Material Science and Other Applications

1,4-Dithiaspiro[4.5]decan-6-one and its derivatives also find applications in material science and other fields. For instance, the gas phase pyrolysis of cyclic dithioketals, including 1,4-dithiaspiro[4.5]decan-6-one derivatives, has been analyzed for its relevance in understanding the thermal behavior of these compounds (M. Mohammadi, H. Modaress, 1979).

Wirkmechanismus

While the exact mechanism of action for 1,4-Dithiaspiro[4.5]decan-6-one is not explicitly mentioned in the search results, it’s worth noting that similar compounds have been used in studies of microwave-assisted reductive amination . They can also be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process .

Safety and Hazards

1,4-Dithiaspiro[4.5]decan-6-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1,4-dithiaspiro[4.5]decan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUJTNZQICPTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(=O)C1)SCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398855 | |

| Record name | 1,4-dithiaspiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dithiaspiro[4.5]decan-6-one | |

CAS RN |

27694-08-2 | |

| Record name | 1,4-dithiaspiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol](/img/structure/B3064919.png)

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3064983.png)

![2,2'-[(2-Methoxyphenyl)imino]diethanol](/img/structure/B3064997.png)